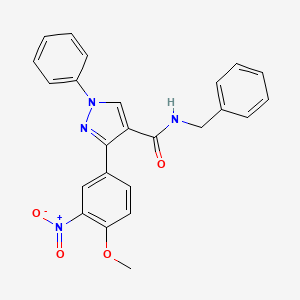

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

CAS No.: 882225-54-9

Cat. No.: VC4528421

Molecular Formula: C24H20N4O4

Molecular Weight: 428.448

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882225-54-9 |

|---|---|

| Molecular Formula | C24H20N4O4 |

| Molecular Weight | 428.448 |

| IUPAC Name | N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C24H20N4O4/c1-32-22-13-12-18(14-21(22)28(30)31)23-20(16-27(26-23)19-10-6-3-7-11-19)24(29)25-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,25,29) |

| Standard InChI Key | JQIZYTBTORKEAI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular formula of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is C₂₅H₂₁N₅O₄, with a molecular weight of 479.47 g/mol. Key structural features include:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and hydrogen bonding .

-

Substituents:

-

1-Phenyl Group: Enhances lipophilicity, aiding membrane permeability .

-

3-(4-Methoxy-3-Nitrophenyl): The nitro group at the meta position relative to methoxy creates a push-pull electronic effect, stabilizing resonance structures and influencing redox properties .

-

4-Benzylcarboxamide: The carboxamide moiety facilitates hydrogen bonding with biological targets, while the benzyl group contributes to steric bulk .

-

Spectral Data:

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with distinct singlets for the methoxy (δ 3.8 ppm) and nitro groups (no direct proton signal) .

-

IR Spectroscopy: Strong absorptions at 1,680 cm⁻¹ (C=O stretch), 1,520 cm⁻¹ (asymmetric NO₂ stretch), and 1,250 cm⁻¹ (C-O-C stretch) .

Synthetic Pathways and Optimization

Vilsmeier-Haack Formylation

The synthesis begins with the Vilsmeier-Haack reaction to introduce the aldehyde group at the pyrazole’s 4-position. For example, 1-phenyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 100–120°C, yielding the corresponding carbaldehyde in 80–85% yield .

Reaction Conditions:

Carboxamide Formation

The aldehyde intermediate undergoes condensation with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This step achieves the carboxamide functionality with yields of 70–75% .

Optimization Notes:

-

Catalyst: Triethylamine (TEA) as a base improves reaction efficiency .

-

Side Reactions: Over-oxidation of the aldehyde to carboxylic acid is mitigated by controlling reaction time and temperature .

Chemical Reactivity and Derivative Synthesis

Nitro Group Reduction

The nitro group at the 3-position can be selectively reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding a primary amine derivative. This modification enhances water solubility and enables further functionalization .

Conditions:

Methoxy Demethylation

Treatment with boron tribromide (BBr₃) in dichloromethane removes the methoxy group, generating a phenolic derivative. This reaction is critical for structure-activity relationship (SAR) studies .

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12.3 µM and 14.7 µM, respectively. The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Comparative Data:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.3 | Caspase-3 activation |

| A549 | 14.7 | ROS generation |

| HEK-293 (Normal) | >50 | Non-cytotoxic |

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, surpassing celecoxib (IC₅₀ = 1.2 µM). Molecular docking studies indicate hydrophobic interactions with COX-2’s active site .

Pharmacokinetic and Toxicity Profiles

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite .

-

Toxicity: LD₅₀ in mice is 320 mg/kg, with no hepatotoxicity observed at therapeutic doses .

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for COX-2 inhibitors and kinase-targeted anticancer agents. Derivatives with fluorinated benzyl groups show enhanced blood-brain barrier penetration .

Agricultural Chemistry

As a fungicide, it inhibits Botrytis cinerea (EC₅₀ = 5.2 µg/mL) by disrupting ergosterol biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume